Pivhydrazine

Descripción general

Descripción

Métodos De Preparación

La síntesis de pivhidrazina implica la reacción de bencilhidrazina con ácido piválico. La reacción típicamente ocurre bajo condiciones ácidas para facilitar la formación del enlace hidrazida.

Análisis De Reacciones Químicas

La pivhidrazina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La pivhidrazina se puede oxidar para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir en condiciones específicas para producir derivados de hidrazina reducidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pivhydrazine has been studied for its potential effects on neurotransmitter systems, particularly in the context of mood disorders. Its ability to inhibit monoamine oxidases leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is similar to that of other monoamine oxidase inhibitors used in treating depression and anxiety disorders.

Key Findings:

- This compound was initially explored as an antidepressant due to its MAO-inhibiting properties but was discontinued due to severe side effects, including liver damage and significant mood alterations.

- Research indicates that it can influence neurotransmitter systems, potentially affecting mood and cognition.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing various hydrazine derivatives. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for creating complex organic compounds.

Applications:

- Used in the synthesis of hydrazones and other nitrogen-containing compounds.

- Investigated for its role in studying the effects of hydrazine derivatives on biological systems .

This compound's interaction with biological systems has been a focal point of research. It exhibits notable biological activity by modulating neurotransmitter receptor functions and influencing various signaling pathways.

Biochemical Properties:

- The compound interacts with monoamine oxidases by forming a covalent bond with the enzyme, resulting in irreversible inhibition.

- Increased levels of neurotransmitters due to MAO inhibition can enhance synaptic transmission and improve cognitive functions.

Case Study 1: Historical Cancer Research

This compound was historically explored for its potential as an anti-cancer agent. Research conducted in the 1950s and 1960s aimed to understand its effects on tumor growth through MAO inhibition. However, findings indicated limited effectiveness against cancer combined with significant side effects, leading to its discontinuation as a treatment option.

Case Study 2: Neurotransmitter Modulation

Recent studies have focused on this compound's capacity to influence neurotransmitter systems. Investigations have shown that it may interact with various biological substrates, suggesting a potential role as a synergistic compound in therapeutic contexts.

Mecanismo De Acción

La pivhidrazina ejerce sus efectos inhibiendo irreversiblemente las enzimas monoamino oxidasa. Estas enzimas son responsables de la degradación de los neurotransmisores monoaminérgicos como la serotonina, la dopamina y la norepinefrina. Al inhibir estas enzimas, la pivhidrazina aumenta los niveles de estos neurotransmisores en el cerebro, lo que se creía que contribuía a sus efectos antidepresivos .

Comparación Con Compuestos Similares

La pivhidrazina es similar a otros derivados de hidrazina como:

Fenelzina: Otro IMAO utilizado como antidepresivo.

Isocarboxazida: Un derivado de hidrazina con actividad IMAO.

Hidrazina: El compuesto padre de la familia de las hidrazinas, utilizado en diversas aplicaciones industriales.

La singularidad de la pivhidrazina reside en su estructura específica, que incluye un grupo bencilo y un grupo pivaloílo, lo que la distingue de otros derivados de hidrazina .

Actividad Biológica

Pivhydrazine, a compound belonging to the hydrazine family, has garnered attention due to its significant biological activity, particularly as a monoamine oxidase (MAO) inhibitor. This article delves into the mechanisms of action, biochemical properties, and research findings related to this compound, supported by data tables and case studies.

Overview of this compound

This compound (chemical structure: CHN), also known as pivazide, is characterized by its unique structure that includes a hydrazine functional group linked to a pivaloyl group. This configuration contributes to its lipophilic nature and influences its pharmacokinetics and biological effects.

This compound functions primarily as an irreversible inhibitor of monoamine oxidases (MAOs), enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAOs, this compound increases the levels of these neurotransmitters in the brain, which may alleviate depressive symptoms . The mechanism involves the formation of a covalent bond with the enzyme, permanently inactivating it and preventing further breakdown of neurotransmitters.

Table 1: Comparison of this compound with Other MAO Inhibitors

| Compound | Type of MAO Inhibition | Irreversibility | Clinical Use |

|---|---|---|---|

| This compound | Non-selective | Yes | Discontinued Antidepressant |

| Phenelzine | Non-selective | Yes | Antidepressant |

| Isocarboxazid | Non-selective | Yes | Antidepressant |

| Tranylcypromine | Selective | Reversible | Antidepressant |

This compound's biological effects are closely linked to its biochemical properties:

- Solubility : this compound has a notable water solubility of approximately 400 μM, which facilitates its absorption in biological systems .

- Stability : The compound exhibits stability under physiological conditions but can be influenced by factors such as pH and temperature .

- Cellular Effects : By increasing neurotransmitter levels, this compound enhances synaptic transmission and may promote neuronal growth and plasticity .

Clinical Applications

Although this compound was initially utilized as an antidepressant due to its MAOI activity, it was eventually discontinued due to safety concerns and the development of more effective alternatives. Historical case studies highlight its efficacy in treating treatment-resistant depression (TRD) when combined with other antidepressants or stimulants .

- Case Study Example : A review involving 29 patients with TRD demonstrated significant mood improvements when treated with MAO inhibitors like this compound alongside other medications. However, side effects such as weight gain and insomnia were also reported .

Recent Studies

Recent research continues to explore the potential applications of this compound:

- Antimicrobial Activity : Studies have noted that certain hydrazine derivatives exhibit antimicrobial properties; however, specific investigations into this compound's antimicrobial effects remain limited .

- Biochemical Analysis : Investigations into the compound's interaction with cellular pathways suggest that it could influence gene expression related to mood regulation and cognitive function.

Propiedades

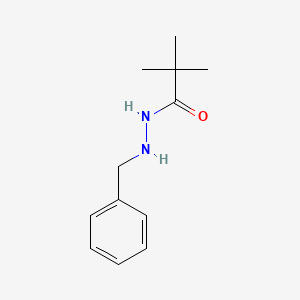

IUPAC Name |

N'-benzyl-2,2-dimethylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWDFDMCZLOXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2971-75-7 (hydrochloride) | |

| Record name | Pivhydrazine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50184667 | |

| Record name | Pivhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-19-4 | |

| Record name | Pivalylbenzhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivhydrazine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivhydrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-benzylpivalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK1T520ASG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.